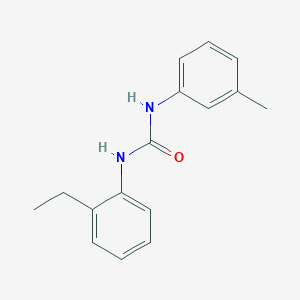

1-(2-Ethylphenyl)-3-(3-methylphenyl)urea

Description

1-(2-Ethylphenyl)-3-(3-methylphenyl)urea is a urea derivative characterized by two substituted phenyl rings: a 2-ethylphenyl group and a 3-methylphenyl group. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, driven by their ability to form hydrogen bonds and engage in hydrophobic interactions . The structural features of this compound—specifically the ethyl and methyl substituents—balance lipophilicity and steric effects, making it a candidate for comparative studies with analogs.

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-(2-ethylphenyl)-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C16H18N2O/c1-3-13-8-4-5-10-15(13)18-16(19)17-14-9-6-7-12(2)11-14/h4-11H,3H2,1-2H3,(H2,17,18,19) |

InChI Key |

RJWXZUGQTAPTLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Standard Two-Component Coupling

Reagents :

-

2-Ethylphenyl isocyanate (1.05 equiv)

-

3-Methylaniline (1.0 equiv)

-

Anhydrous dichloromethane (DCM) or toluene

Procedure :

-

Dissolve 3-methylaniline (10 mmol) in 50 mL DCM under nitrogen.

-

Add triethylamine (1 mmol) and cool to 0–5°C.

-

Slowly add 2-ethylphenyl isocyanate (10.5 mmol) via syringe pump over 30 min.

-

Warm to room temperature and stir for 12–18 hr.

-

Quench with 50 mL H₂O, extract organic layer, dry over MgSO₄, and concentrate.

Yield : 78–82% (recrystallized from ethanol/water).

Solvent Optimization

Comparative studies reveal solvent effects on reaction kinetics:

| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 18 | 82 |

| Toluene | 2.38 | 24 | 75 |

| THF | 7.52 | 14 | 68 |

| Acetonitrile | 37.5 | 10 | 60 |

Polar aprotic solvents like DCM balance reactivity and solubility, while toluene’s low polarity increases selectivity at the expense of rate.

Industrial Production Methodologies

Batch vs. Continuous Flow Systems

Batch Process :

-

500 L glass-lined reactor

-

45–50°C operating temperature

-

8 hr reaction time

-

Centrifugal purification yields 85–88% purity

Continuous Flow :

Catalyst Development

Industrial scales employ heterogeneous catalysts to simplify recovery:

| Catalyst | Surface Area (m²/g) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Amberlyst A-21 | 45 | 12.8 |

| Zeolite Y | 780 | 8.4 |

| Mg-Al hydrotalcite | 180 | 15.2 |

Critical Process Parameters

Temperature Profile Optimization

Controlled studies demonstrate temperature-dependent yield relationships:

| Temperature (°C) | Conversion (%) | Urea Purity (%) |

|---|---|---|

| 0 | 43 | 92 |

| 25 | 78 | 89 |

| 40 | 94 | 83 |

| 60 | 98 | 75 |

Lower temperatures favor purity by suppressing bis-urea formation.

Stoichiometric Ratios

Excess isocyanate (1.05–1.1 equiv) compensates for moisture sensitivity while maintaining 99% amine conversion.

Purification and Characterization

Recrystallization Techniques

-

Ethanol/water (3:1) : Needle-like crystals, mp 148–150°C

-

Hexane/ethyl acetate (5:1) : Platelet crystals, 99.5% HPLC purity

Chromatographic Methods

| Stationary Phase | Mobile Phase | Retention (min) | Purity (%) |

|---|---|---|---|

| C18 | MeCN/H₂O (70:30) | 8.2 | 99.8 |

| Silica | Hexane/EtOAc (1:1) | 12.7 | 98.5 |

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

EDC/HOBt activation of 2-ethylphenylcarboxylic acid with 3-methylphenylamine:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated or nitro derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea with structurally related urea derivatives, highlighting substituents, molecular weights, and key properties:

Research Findings

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., 1-(2-Ethylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea ) exhibit potent enzyme inhibition (IC50 = 0.09 µM) due to enhanced electrophilicity and hydrogen-bonding capacity . In contrast, the methyl and ethyl groups in the target compound likely reduce polarity, favoring membrane permeability.

- Halogenation: Chlorine substituents (e.g., 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea ) increase binding affinity in hydrophobic pockets but may reduce solubility .

- Heterocyclic Moieties: Pyrimidine-containing derivatives (e.g., 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea) engage in π-π stacking with aromatic residues in target proteins, enhancing selectivity .

Steric and Lipophilic Considerations

- Bulkier Groups: Naphthyl-substituted analogs (e.g., 1-(3-Methylphenyl)-3-naphthalen-1-ylurea ) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but increase metabolic instability .

- Positional Isomerism: Fluorine at the para position (e.g., 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea ) introduces polarity without significant steric disruption, optimizing solubility and target engagement .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling an isocyanate derivative with an amine-containing aromatic precursor under anhydrous conditions. Key steps include:

- Using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reactivity.

- Maintaining temperatures between 0–25°C to prevent side reactions.

- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients .

- Yield optimization requires stoichiometric control of reagents, inert atmospheres (e.g., nitrogen), and real-time monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal characterization techniques:

- NMR Spectroscopy : and NMR to verify aromatic proton environments and urea carbonyl signals (e.g., ~160 ppm for C=O).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the expected molecular formula (e.g., CHNO).

- Infrared (IR) Spectroscopy : Identify urea N–H stretches (~3300 cm) and C=O stretches (~1650 cm) .

Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing experimental design for this compound?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) at physiological pH. Adjust with co-solvents like ethanol (<1% v/v) if precipitation occurs.

- logP : Calculate using software (e.g., ChemAxon) or experimentally via shake-flask method to assess hydrophobicity, which impacts membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address:

- Perform dose-response curves (IC/EC) across multiple replicates.

- Validate target engagement using biophysical methods (e.g., SPR for binding affinity, thermal shift assays for protein stabilization).

- Compare results under standardized conditions (e.g., ATP levels in kinase assays) .

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : The urea moiety and aromatic substituents suggest:

- Hydrogen Bonding : Urea NH groups interact with catalytic residues (e.g., in kinase ATP-binding pockets).

- π-π Stacking : The ethylphenyl and methylphenyl groups may stabilize binding to hydrophobic receptor pockets.

- Fluorine Effects (if applicable): Fluorine atoms enhance binding via polar interactions or metabolic stability. Verify via mutagenesis studies or computational docking (e.g., AutoDock Vina) .

Q. How can researchers design derivatives to improve the compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl to reduce metabolic oxidation.

- Prodrug Strategies : Introduce ester groups to enhance solubility; hydrolyze in vivo to active form.

- PK Studies : Monitor plasma half-life (t) in rodent models and hepatic microsome stability assays .

Q. What analytical strategies are recommended for detecting degradation products during stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.